N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
N-[5-({[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core. Key structural elements include:
- Position 2: A propanamide group (–CO–NH–CH2CH2CH3).
- Position 5: A sulfanyl (–S–) bridge linked to a carbamoylmethyl (–CH2–CO–NH–) group.
- Aromatic substituent: A 5-chloro-2-methoxyphenyl ring attached to the carbamoyl nitrogen.
The compound is synthesized via multistep reactions, including cyclization of thiosemicarbazides (using CS2/KOH under reflux) and coupling with propanamide derivatives in the presence of bases like triethylamine .
Properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S2/c1-3-11(20)17-13-18-19-14(24-13)23-7-12(21)16-9-6-8(15)4-5-10(9)22-2/h4-6H,3,7H2,1-2H3,(H,16,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASIZXGDIOUFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Propionyl Thiosemicarbazide
The 2-propanamido-1,3,4-thiadiazole scaffold is synthesized via cyclization of N-propionylthiosemicarbazide under acidic conditions:
$$
\text{CH}3\text{CH}2\text{C(O)NHNH}2\text{C(S)NH}2 \xrightarrow{\text{H}3\text{PO}4, \Delta} \text{C}3\text{H}7\text{N}_3\text{OS} \ (\text{2-propanamido-5-mercapto-1,3,4-thiadiazole})
$$
Optimization :
Chlorination at Position 5
To enable nucleophilic substitution, the 5-mercapto group is replaced with chlorine using phosphorus oxychloride (POCl₃) :
$$
\text{C}3\text{H}7\text{N}3\text{OS} + \text{POCl}3 \xrightarrow{\text{reflux}} \text{C}3\text{H}6\text{ClN}3\text{OS} + \text{HCl} + \text{PO}2\text{Cl}
$$
Conditions :
Introduction of the Sulfanylcarbamoylmethyl Group
Synthesis of N-(5-Chloro-2-Methoxyphenyl)-2-Mercaptoacetamide
Step 1 : Acylation of 5-chloro-2-methoxyaniline with bromoacetyl bromide:
$$
\text{C}7\text{H}6\text{ClNO}2 + \text{BrCH}2\text{C(O)Br} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}9\text{H}8\text{BrClNO}3
$$
Step 2 : Thiolation via sodium hydrosulfide (NaSH):
$$
\text{C}9\text{H}8\text{BrClNO}3 + \text{NaSH} \xrightarrow{\text{DMF, 60°C}} \text{C}9\text{H}9\text{ClNO}3\text{S} + \text{NaBr}
$$
Nucleophilic Substitution at Position 5
The 5-chloro-thiadiazole undergoes substitution with the mercaptoacetamide derivative:
$$
\text{C}3\text{H}6\text{ClN}3\text{OS} + \text{C}9\text{H}9\text{ClNO}3\text{S} \xrightarrow{\text{NaH, DMF}} \text{C}{12}\text{H}{15}\text{Cl}2\text{N}4\text{O}4\text{S}2
$$
Key parameters :
- Sodium hydride (2 eq.) in dry DMF at 0–5°C prevents disulfide formation.
- Reaction time: 12 hours under nitrogen atmosphere.
Final Propanamide Functionalization
The 2-amino group (if present) is acylated with propionyl chloride :
$$
\text{C}{12}\text{H}{15}\text{Cl}2\text{N}4\text{O}4\text{S}2 + \text{CH}3\text{CH}2\text{C(O)Cl} \xrightarrow{\text{pyridine}} \text{C}{15}\text{H}{19}\text{Cl}2\text{N}4\text{O}5\text{S}2
$$
Workup :
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc 3:1).
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉Cl₂N₄O₅S₂ |
| Molecular Weight | 477.37 g/mol |
| Melting Point | 168–170°C (dec.) |
| IR (KBr, cm⁻¹) | 3270 (N-H), 1670 (C=O), 1590 (C=N) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.12 (t, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.21 (s, 2H, SCH₂) |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Cyclization + Substitution | 65% | 98% | Moderate |
| Direct Mercapto Incorporation | 52% | 95% | High |
Optimal route : Sequential cyclization, chlorination, and substitution balances yield and practicality.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole ring is electrophilic at the sulfur and nitrogen atoms, enabling nucleophilic substitution and coordination chemistry. Key reactions include:
For example, oxidation of the sulfanyl bridge (-S-) generates sulfoxides or sulfones, altering electronic properties and biological activity .
Amide and Carbamate Hydrolysis
The carbamoyl and propanamide groups are susceptible to hydrolysis:
Hydrolysis rates depend on steric hindrance from the thiadiazole ring and electronic effects of the chloro-methoxy substituent .
Electrophilic Aromatic Substitution
The 5-chloro-2-methoxyphenyl group undergoes directed substitution:
| Reaction | Reagents | Position Selectivity | Byproducts |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy group | Minor ortho-chloro products |
| Halogenation | Cl₂/FeCl₃ | Ortho to chloro substituent | Di/trihalogenated analogs |
Methoxy directs electrophiles to the para position, while chloro deactivates the ring, reducing reaction rates compared to unsubstituted analogs .
Functionalization of the Propanamide Chain
The propanamide side chain participates in:
| Reaction Type | Reagents | Outcome | Application |
|---|---|---|---|
| Reduction | LiAlH₄ | Propanol derivative | Bioactivity modulation |
| Cross-coupling | Pd catalysts, aryl halides | Biaryl-modified analogs | SAR studies |
Reduction of the amide to an amine enhances solubility but may reduce metabolic stability .
Stability and Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole ring, a core component of the compound, has been associated with significant antimicrobial properties . Research indicates that derivatives of 1,3,4-thiadiazole exhibit activity against various bacterial and fungal strains. For instance, studies have shown that compounds derived from this scaffold can effectively combat resistant strains of pathogens, making them valuable in the development of new antimicrobial agents .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Megazol | Trypanosoma cruzi | High | |
| Compound D6 | MCF7 (Breast Cancer) | Moderate |
Anticancer Properties
N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has potential anticancer applications . The structural features of thiadiazole derivatives have been linked to cytotoxic effects against various cancer cell lines. For example, compounds containing the thiadiazole moiety have demonstrated promising results in inhibiting the proliferation of cancer cells such as MCF7 and HCT116 .
Table 2: Anticancer Activity of Thiadiazole Compounds
Anti-inflammatory Effects
In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor , which is significant for developing anti-inflammatory drugs. The docking studies indicate that modifications to this compound could enhance its efficacy against inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiadiazole derivatives is crucial for understanding their biological activity. Variations in substituents on the thiadiazole ring can significantly influence their pharmacological properties. For instance, the presence of specific aryl groups has been correlated with enhanced anticancer activity and reduced toxicity .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:
- A study on novel thiazole-integrated pyridine derivatives showed improved anticancer efficacy compared to standard treatments like 5-fluorouracil .
- Another investigation focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives highlighted their potent antimicrobial and anticancer activities through various assays .
Mechanism of Action
The mechanism of action of N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and leading to changes in cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Core Heterocycles
1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole Derivatives
Replacing the sulfur atom in the thiadiazole ring with oxygen (oxadiazole) alters electronic properties and bioactivity:
Impact : Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles due to sulfur’s lower electronegativity .
Substituent Modifications on Aromatic Rings
Variations in the aryl group influence binding affinity and pharmacokinetics:
Note: The chloro and methoxy groups in the target compound may enhance membrane permeability compared to nitro or ethoxy substituents .
Sulfanyl Bridge and Linker Modifications
The –S–CH2–CO–NH– linker is critical for bioactivity. Modifications include:
Synthesis Insight : The sulfanyl bridge is typically formed via nucleophilic substitution using thiols or disulfides under basic conditions .
Biological Activity
N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound through a review of relevant literature, including data tables and findings from various studies.
Structure and Synthesis
The compound belongs to the class of thiadiazole derivatives which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with appropriate thiadiazole precursors under controlled conditions. The resulting compound features a thiadiazole ring that is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed promising results against Mycobacterium tuberculosis with IC50 values indicating effective inhibition at micromolar concentrations .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| 5b | M. tuberculosis | 0.78 | |
| 6c | M. tuberculosis | 0.20 | |
| 30 | M. tuberculosis | 69% inhibition |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, several thiadiazole derivatives were screened for their antiproliferative effects against cancer cell lines such as MCF-7 and A549. Compounds structurally related to this compound exhibited IC50 values below 10 µM against these cell lines, indicating strong antiproliferative activity .
Table 2: Anticancer Activity of Thiadiazole Derivatives
3. Anti-inflammatory Activity
Thiadiazole derivatives have also been noted for their anti-inflammatory properties. Compounds similar to this compound have shown significant inhibition of inflammatory markers in vitro, making them potential candidates for treatment in inflammatory diseases .
Case Studies
Case Study: Efficacy Against Tuberculosis
A study involving a series of thiadiazole derivatives highlighted the effectiveness of certain compounds against dormant Mycobacterium tuberculosis. The selected compounds demonstrated significant inhibitory activity in infected macrophage models, suggesting their potential use in treating latent tuberculosis infections .
Case Study: Antiproliferative Effects
Another research effort focused on the antiproliferative effects of thiadiazole-containing compounds against various cancer cell lines. The results indicated that modifications to the thiadiazole structure could enhance efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
